molecular formula C8H7FN2O4 B8595820 Methyl 3-amino-2-fluoro-5-nitrobenzoate

Methyl 3-amino-2-fluoro-5-nitrobenzoate

Cat. No.: B8595820
M. Wt: 214.15 g/mol
InChI Key: SETCTEILPDJQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl 3-amino-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,10H2,1H3

InChI Key

SETCTEILPDJQOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-fluoro-3,5-dinitrobenzoate (D137) (24.4 g, 0.1 mol, 1 equiv) in AcOH (1 l) was added iron (27.5 g, 0.5 mol, 5 equiv) and the resulting suspension was vigorously stirred for 1 h. The temperature was kept below 35° C. by small amount of cooling using an ice bath during that period. Toluene (200 ml) was added and the suspension filtered through a pad of celite. The remaining solution was concentrated in vacuo and the residue partitioned between AcOEt and a saturated aqueous NaHCO3 solution. The two layers were separated and the aqueous phase was extracted twice with AcOEt. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give methyl 3-amino-2-fluoro-5-nitrobenzoate (D138) (17 g, 79%) as a yellow solid which was used in the next step without further purification. [M−H]−=212.9, RT=2.68 min.
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
27.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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